Enzymatic Turnover: Quantified kcat Values for Phosphotriesterase Substrate Activity
Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate is an active substrate for phosphotriesterase enzymes, with reported catalytic turnover numbers (kcat) of 0.244 s⁻¹ and 3.2 s⁻¹ under standard assay conditions, and a dramatically enhanced kcat of 5485 s⁻¹ for the PON1 G2E6 genetic variant [1]. In contrast, the phosphonate analog diethyl 4-methylbenzylphosphonate is not a hydrolyzable substrate; it acts instead as a competitive inhibitor with a Ki value of 0.99 mM against the wild-type enzyme [2]. This functional dichotomy demonstrates that the target compound provides a genuine hydrolytic reaction, whereas the phosphonate analog merely occupies the active site without turnover.
| Evidence Dimension | Enzymatic turnover number (kcat) and inhibition constant (Ki) |
|---|---|
| Target Compound Data | kcat = 0.244 s⁻¹, 3.2 s⁻¹ (wild-type); kcat = 5485 s⁻¹ (PON1 G2E6 variant) |
| Comparator Or Baseline | Diethyl 4-methylbenzylphosphonate: Ki = 0.99 mM (competitive inhibitor) |
| Quantified Difference | Target compound is a substrate with measurable turnover; comparator is a non-hydrolyzable inhibitor with Ki = 0.99 mM |
| Conditions | Phosphotriesterase assay; pH 8.0; enzyme variants as specified |
Why This Matters
Researchers investigating organophosphate detoxification mechanisms require a true hydrolyzable substrate to measure catalytic efficiency; a phosphonate analog will yield no turnover and invalidate Vmax and kcat determinations.
- [1] BRENDA: The Comprehensive Enzyme Information System. Ligand: 4-diethyl phosphate methyl benzoate. kcat values: 0.244, 3.2, 5485 s⁻¹; KM values: 1.0, 1.9 mM. View Source
- [2] BRENDA: The Comprehensive Enzyme Information System. Ki value for diethyl 4-methylbenzylphosphonate: 0.99 mM (wild-type enzyme, pH 9.0, 25°C, versus paraoxon). View Source
